(S)-2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid hydrate

Peptide Synthesis Orthogonal Protection Aspartimide Prevention

Standard Fmoc SPPS of Asp-X motifs risks >10% aspartimide formation, generating complex byproduct mixtures and reduced yields. Z-Asp(OtBu)-OH·H₂O resolves this through orthogonal Cbz/tBu protection. • Base-stable Cbz α-amine enables hybrid Fmoc/Cbz strategies-eliminates repetitive piperidine exposure on sensitive Asp residues • Acid-labile tBu ester permits TFA global deprotection; Cbz removed via mild hydrogenolysis for acid-sensitive constructs • Monohydrate crystalline form ensures ≥97% HPLC purity, batch consistency, and stable long-term storage for GMP process validation

Molecular Formula C16H23NO7
Molecular Weight 341.36
CAS No. 229957-50-0
Cat. No. B591965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid hydrate
CAS229957-50-0
Molecular FormulaC16H23NO7
Molecular Weight341.36
Structural Identifiers
SMILESCC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1.O
InChIInChI=1S/C16H21NO6.H2O/c1-16(2,3)23-13(18)9-12(14(19)20)17-15(21)22-10-11-7-5-4-6-8-11;/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,19,20);1H2/t12-;/m0./s1
InChIKeyUWDOQNWFLPMMLQ-YDALLXLXSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (S)-2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid hydrate for Orthogonal Peptide Synthesis


This compound, commonly referred to as Z-Asp(OtBu)-OH·H₂O, is a monohydrated, orthogonally protected L-aspartic acid derivative with a benzyloxycarbonyl (Cbz) α-amino group and a tert-butyl (tBu) β-carboxyl ester. It is a white to off-white crystalline powder with the molecular formula C₁₆H₂₃NO₇ and a molecular weight of 341.36 g/mol . As a building block in peptide synthesis, its defining characteristic is the combination of a Cbz group, which is stable to bases and acids but cleaved by hydrogenolysis, with a tBu ester, which is stable to hydrogenolysis but cleaved by acids like trifluoroacetic acid (TFA) [1]. This specific hydration state is critical for its physical properties and handling.

Why Generic Substitution is Insufficient for Cbz-L-aspartic Acid β-tert-butyl Ester Hydrate


Substituting this compound with a generic 'protected aspartic acid' for a synthesis protocol is high-risk due to its unique orthogonal protection scheme. Unlike Fmoc-Asp(OtBu)-OH, which has a base-labile α-amine, the Cbz group provides absolute stability to the piperidine treatments used in Fmoc-based solid-phase peptide synthesis (SPPS), preventing premature deprotection and aspartimide formation sequences [1]. In contrast to Boc-Asp(OtBu)-OH, which requires corrosive TFA for α-amine removal, this compound allows for a mild hydrogenolytic deprotection strategy, preserving acid-sensitive functionalities in complex peptide constructs [1]. The monohydrate form offers a defined, stable crystalline state that differs from the anhydrous analog (CAS 5545-52-8), directly impacting long-term storage stability, formulation consistency, and reproducible gravimetric measurement in regulated environments [2].

Quantitative Differentiation Evidence for Z-Asp(OtBu)-OH·H₂O in Peptide Synthesis


Superior Orthogonal Stability: Resistance to Fmoc Deprotection Conditions

The Cbz protecting group's key differentiation from the industry-standard Fmoc group is its absolute stability to the 20% piperidine in DMF used for Fmoc removal. This prevents the base-catalyzed cyclization that leads to aspartimide formation, a major side reaction that generates α- and β-peptide impurities [1]. This stability eliminates the need for specialty, high-cost aspartimide-suppressing protecting groups, providing a simpler and more robust route for complex peptides [2].

Peptide Synthesis Orthogonal Protection Aspartimide Prevention

Defined Hydration State for Reproducible Physical Properties and Handling

CAS 229957-50-0 precisely designates the monohydrate form, which is a distinct chemical entity from the anhydrous form (CAS 5545-52-8). The monohydrate's defined composition (C₁₆H₂₃NO₇) ensures reproducible physical and spectroscopic properties, unlike a mixed or unspecified hydration state . Key differentiating physical properties include a melting point of 52-58 °C, boiling point of 513.1 °C at 760 mmHg, and a density of 1.219 g/cm³, all of which differ from the anhydrous form .

Process Chemistry Quality Control Crystallinity

Specified Enantiomeric Purity via Specific Rotation

Reputable vendors specify a narrow specific rotation range for the (S)-enantiomer, providing quantitative chiral purity control. A specification of +32.0° to +36.0° (c=1, CHCl₃) ensures the enantiomeric excess of the building block is known, which is critical since the opposite enantiomer (R)-form would have a negative rotation and could lead to biologically inactive or antagonistic peptides . This is distinct from the Fmoc analog specification of -23°±2° (c=1, DMF), demonstrating a different and verified chiral purity specification .

Chiral Purity Enantiomeric Excess Quality Control

HPLC Purity ≥99% for Critical Peptide Coupling Steps

The monohydrate form is commercially available with a certified purity of ≥99% by HPLC (Cat No. BAT-003331) . Having a high-purity protected monomer is crucial because impurities, such as the D-enantiomer or deprotected species, would be incorporated into the growing peptide chain, creating deletion sequences or diastereomers that are extremely difficult to separate from the target product.

Peptide Synthesis Purity Specification Analytical Quality

Specific Application Scenarios for Z-Asp(OtBu)-OH·H₂O Based on Quantitative Differentiation


Synthesis of Aspartimide-Prone Peptides via a Cbz/tBu Hybrid Strategy

For peptide sequences containing Asp-X motifs (where X = Gly, Asn, etc.) that suffer >10% aspartimide formation under standard Fmoc conditions [1], employing Z-Asp(OtBu)-OH·H₂O allows for a hybrid strategy. The base-stable Cbz group enables the use of Fmoc-chemistry for all other amino acids, while the aspartic acid residue is introduced with orthogonal protection. This sidesteps repetitive piperidine exposure on the sensitive Asp residue, avoiding complex byproduct mixtures and enabling higher isolated yields of the target peptide.

Large-Scale Solution-Phase Peptide Synthesis Requiring GMP-Ready Monomers

In the industrial solution-phase synthesis of short peptides, where cost and purity are paramount, the defined monohydrate form with ≥99% HPLC purity minimizes side reactions and allows for precise stoichiometric control without the batch variability of anhydrous forms. This is essential for process validation and regulatory compliance in GMP manufacturing, where a certified, single-entity starting material is a prerequisite.

Assembling Acid-Sensitive Peptide Constructs via Hydrogenolytic Deprotection

When building peptides containing acid-sensitive modifications (e.g., glycosylations, phosphorylations, or sulfations) incompatible with TFA cleavage, the Cbz group of Z-Asp(OtBu)-OH is uniquely suited. The Cbz group is selectively removed via catalytic hydrogenolysis (H₂, Pd/C), leaving the tBu ester intact [2]. This enables a fully acid-free global deprotection sequence after chain elongation, preserving the integrity of sensitive post-translational modifications.

Enantioselective Synthesis of Investigational Peptide Drugs

The stringent specific rotation specification of +32.0° to +36.0° provides a quantitative endpoint assay for chiral purity. In the preclinical synthesis of peptide drug candidates, procuring the L-aspartic acid building block with a narrow rotation specification ensures that the final drug substance will meet strict enantiomeric purity guidelines, directly supporting IND-enabling toxicology studies and regulatory submissions.

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